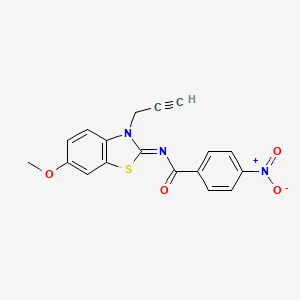

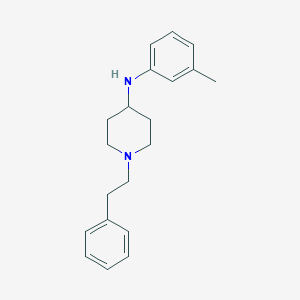

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

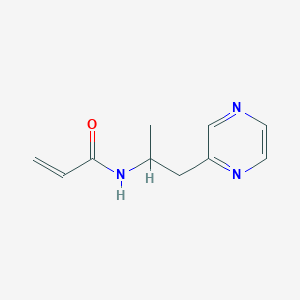

The compound N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide is a synthetic molecule that may be related to various benzothiazole derivatives with potential applications in material science and pharmacology. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the functionalization of aromatic systems. For example, the synthesis of 6-nitrobenzothiazoles can be achieved by nitration of 2-aryl-4,7-dimethoxybenzothiazoles followed by oxidative cyclization of the corresponding nitrothiobenzanilides . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves a multi-step process including condensation, chlorination, and further condensation with ethane-1,2-diamine . These methods may provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray diffraction (XRD), which can reveal the degree of pyramidality of nitrogen atoms in the amide moiety . Density functional theory (DFT) calculations can be used to compare optimized geometric bond lengths and angles with experimental values, as seen in the study of 3-methoxybenzamide derivatives . These techniques would be applicable in analyzing the molecular structure of N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their functional groups. For instance, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine . These reactions demonstrate the reactivity of the nitro and methoxy substituents, which could be relevant to the chemical behavior of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their mesomorphic properties and thermal stabilities, can be studied using differential scanning calorimetry, optical polarizing microscopy, and thermogravimetric analysis . These methods can help determine the presence of liquid-crystal phases and the effects of different substituents on the compound's properties. The analysis of N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide would likely involve similar techniques to establish its thermal behavior and potential mesomorphic characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Applications

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives : A study focused on synthesizing methoxy substituted benzothiazole derivatives due to their significant biological activities. The derivatives were tested for antibacterial activity against Pseudomonas aeruginosa, showing potent results at specific concentrations (Gupta, 2018).

Synthesis Against Escherichia Coli : Another research also synthesized methoxy substituted benzothiazole derivatives, but this time to combat infections caused by Escherichia coli. The study found that specific compounds exhibited potent antibacterial activity at certain concentrations, providing a potential new approach to address antibiotic resistance (Gupta, 2018).

Antibacterial Activity Against Streptococcus Pyogenes : This study synthesized hydroxy-substituted benzothiazole derivatives and tested their antibacterial activity against Streptococcus pyogenes. Some compounds showed potent activity, suggesting the potential of these derivatives in treating infections caused by this bacterium (Gupta, 2018).

Synthesis and Antimicrobial Screening

Synthesis and Antimicrobial Screening of 5-(benzylidene)-3-phenylthiazolidin-4-one Derivatives : The study synthesized a series of compounds with potential therapeutic applications against bacterial and fungal infections, showing that these thiazole derivatives could offer valuable interventions for microbial diseases (Desai et al., 2013).

Antimicrobial Activity of New Pyridine Derivatives : This research synthesized new compounds based on 2-amino substituted benzothiazoles and tested their antimicrobial activity. The results indicated variable and modest activity against certain strains of bacteria and fungi, presenting a potential avenue for developing new antimicrobial agents (Patel et al., 2011).

Synthesis and Characterization

Synthesis, Crystal Growth, and Characterization of Heterocyclic Compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide : This study not only synthesized the compound but also characterized its structure, optical, thermal, and biological properties. It also investigated the compound's nonlinear optical (NLO) properties, indicating its potential in various scientific applications (Prabukanthan et al., 2020).

Eigenschaften

IUPAC Name |

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-3-10-20-15-9-8-14(25-2)11-16(15)26-18(20)19-17(22)12-4-6-13(7-5-12)21(23)24/h1,4-9,11H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUJHFTXJDVYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)

![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)